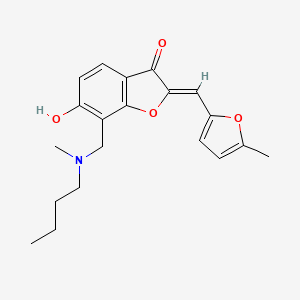

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

描述

The compound "(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Key structural features include:

- A benzofuran-3(2H)-one core substituted at positions 2 and 5.

- A butyl(methyl)aminomethyl group at position 7, which may enhance solubility and receptor interactions.

- A hydroxyl group at position 6, enabling hydrogen bonding.

属性

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-5-10-21(3)12-16-17(22)9-8-15-19(23)18(25-20(15)16)11-14-7-6-13(2)24-14/h6-9,11,22H,4-5,10,12H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAHMZQUSFDEST-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific structural elements include:

- A butyl(methyl)amino group

- A hydroxyl group at position 6

- A furan derivative at position 2

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the ability of certain benzofuran derivatives to induce apoptosis and inhibit cell proliferation in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 12.5 | ROS generation |

| Compound B | MCF7 (Breast Cancer) | 15.0 | Apoptosis induction |

| (Z)-7... | TBD | TBD | TBD |

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. A related compound was shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests that (Z)-7... may similarly exert anti-inflammatory effects through inhibition of the NF-kB pathway .

Antioxidant Activity

The antioxidant capabilities of benzofurans have been extensively studied, with evidence suggesting that these compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

The mechanisms through which (Z)-7... exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives. Notably:

- Study on Apoptosis Induction : A recent study demonstrated that a structurally similar benzofuran derivative induced apoptosis in K562 cells via ROS-mediated pathways, leading to caspase activation .

- Anti-inflammatory Effects : Another investigation reported that a benzofuran derivative significantly inhibited NO production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

科学研究应用

Anti-inflammatory Properties

Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as anti-inflammatory agents. For instance, compounds related to benzofuran-3(2H)-one have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) in various models of osteoarthritis .

Case Study: Osteoarthritis Management

A study investigated a new benzofuran-pyrazole-pyridine-based compound that exhibited multifunctional activity as an anti-osteoarthritic candidate. This compound was shown to inhibit several inflammatory mediators in osteoarthritis rats, suggesting that similar derivatives could be effective in managing chronic inflammatory conditions .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on alkaline phosphatases (APs). Research indicates that certain benzofuran derivatives possess potent inhibitory activity against APs, which are crucial in various biological processes including bone mineralization and metabolism .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications in the substituents of benzofuran derivatives significantly affect their inhibitory potency against APs. The study identified specific analogs that exhibit high inhibitory potential through non-competitive pathways .

Synthetic Methodologies

The synthesis of benzofuran derivatives is a vital aspect of their application in drug development. Various synthetic strategies have been explored to create functionalized benzofurans that enhance their biological activity.

Microwave-Assisted Synthesis

Recent advancements include the use of microwave irradiation for the solventless condensation of benzofuran with α,β-dicarbonyl compounds under clay catalysis. This method not only improves yield but also simplifies the synthesis process, making it more environmentally friendly .

Direct Catalytic Asymmetric Addition

Another innovative approach involves a copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. This method allows for the production of chiral compounds with potential pharmaceutical applications .

Summary of Applications

相似化合物的比较

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Key Comparative Findings

Substituent Effects on Solubility and LogP

- The butyl(methyl)aminomethyl group in the target compound and likely improves solubility compared to the dimethylaminomethyl group in , as longer alkyl chains reduce crystallinity .

- ’s methoxybenzylidene substituent increases logP (predicted ~3.1), whereas the target compound’s furan group may lower logP due to polarity, enhancing bioavailability .

Bioactivity and Binding Interactions

- Halogenated analogs () exhibit stronger binding to hydrophobic pockets in enzymes or receptors due to halogen bonding (e.g., fluorine in , chlorine in ) .

常见问题

Q. What safety protocols are critical when handling this compound during synthesis and biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。